3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile
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Overview
Description
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile is a compound belonging to the class of benzoxaboroles. Benzoxaboroles are known for their unique structure that combines a boronic acid moiety with a cyclic hemiester.
Preparation Methods
The synthesis of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
This compound has been extensively studied for its antimicrobial properties. It has shown potential as an inhibitor of mycobacterial leucyl-tRNA synthetase, making it a candidate for developing new antimycobacterial agents . Additionally, its unique structure allows it to interact with various biological targets, making it useful in medicinal chemistry for designing new therapeutic agents .
Mechanism of Action
The mechanism of action of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile involves its interaction with specific molecular targets, such as leucyl-tRNA synthetase. This interaction inhibits the enzyme’s activity, thereby preventing the synthesis of essential proteins in mycobacteria . The compound’s boron moiety plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other benzoxaboroles like crisaborole, which is used as a phosphodiesterase 4 inhibitor for treating atopic dermatitis . Compared to crisaborole, 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile has a different substitution pattern, which may confer unique biological activities and applications . Other similar compounds include various benzoxaborole derivatives that have been studied for their antimicrobial and antifungal properties .
Properties
Molecular Formula |
C10H10BNO2 |
---|---|
Molecular Weight |
187.00 g/mol |
IUPAC Name |
3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanenitrile |
InChI |
InChI=1S/C10H10BNO2/c12-6-2-5-8-3-1-4-9-7-14-11(13)10(8)9/h1,3-4,13H,2,5,7H2 |
InChI Key |
HCKXQLAFFRDJEG-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2CCC#N)O |
Origin of Product |
United States |
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